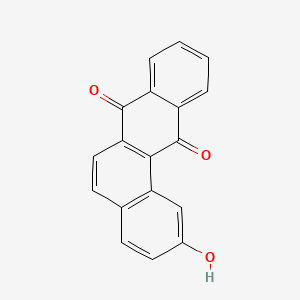
2-Hydroxytetraphene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxytetraphene-7,12-dione is an organic compound with the molecular formula C18H10O3. It is known for its distinctive yellow to green crystalline powder appearance and has a density of 1.336 g/cm³ . This compound is also referred to as Tetraphene-7,12-dione and is used in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2-Hydroxytetraphene-7,12-dione typically involves the oxidation of tetraphene derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions using similar reagents but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxytetraphene-7,12-dione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxytetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxytetraphene-7,12-dione involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The hydroxyl and quinone groups play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
2-Hydroxytetraphene-7,12-dione can be compared with other similar compounds such as acenaphthoquinone and naphthoquinone derivatives. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example:
Acenaphthoquinone: Known for its use in photochemistry and as a building block for heterocyclic compounds.
Naphthoquinone: Widely used in the synthesis of dyes and pigments and has notable biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
69847-21-8 |
|---|---|
Formule moléculaire |
C18H10O3 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-hydroxybenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H10O3/c19-11-7-5-10-6-8-14-16(15(10)9-11)18(21)13-4-2-1-3-12(13)17(14)20/h1-9,19H |
Clé InChI |
LMBLFVLUWJRLRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC(=C4)O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
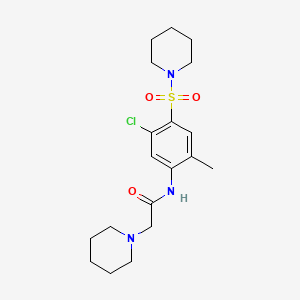
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)

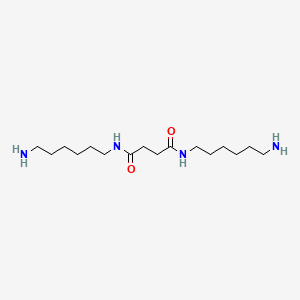
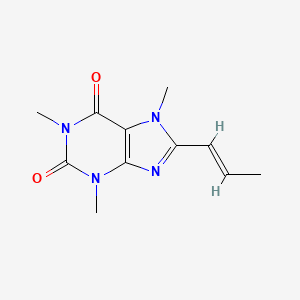
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)

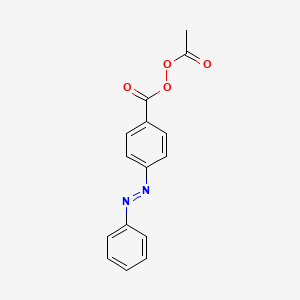
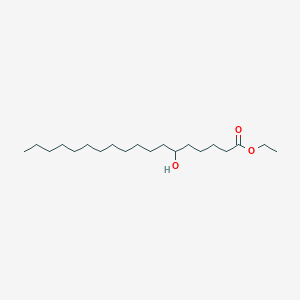

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)


